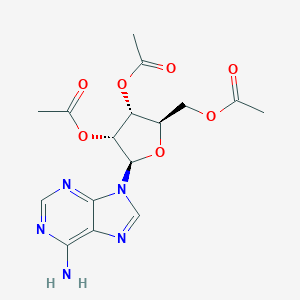

2',3',5'-Tri-O-acetyladenosine

Beschreibung

2',3',5'-Tri-O-acetyladenosine is a chemically modified version of adenosine (B11128) where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are protected by acetyl groups. cymitquimica.com This modification is not merely a structural nuance; it is a critical strategic maneuver in organic synthesis that enhances the compound's lipophilicity and stability, facilitating its use in a variety of biochemical applications. cymitquimica.com

The primary significance of this compound lies in its role as a protected precursor in nucleoside chemistry. The hydroxyl groups of the ribose moiety in adenosine are reactive sites that can interfere with desired chemical transformations at the nucleobase or other positions. By temporarily masking these hydroxyls with acetyl groups, chemists can carry out specific reactions on other parts of the molecule with high selectivity.

The acetyl groups serve as robust protecting groups that are stable under a range of reaction conditions, yet can be removed cleanly when desired, typically through basic hydrolysis, to restore the natural nucleoside structure. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and this compound is a classic exemplar of this approach in the synthesis of nucleoside analogs. acs.org For instance, it has been instrumental in the synthesis of various modified nucleosides, including those with substitutions at the N6 and C8 positions of the adenine (B156593) ring. acs.orgresearchgate.net

The utility of this compound extends beyond the synthesis of simple nucleoside analogs. It serves as a versatile building block in the construction of more complex biomolecules, including oligonucleotides, the short chains of nucleotides that are the basis for DNA and RNA therapeutics and diagnostics. cymitquimica.com Its enhanced solubility in organic solvents, a direct consequence of the acetyl groups, makes it more amenable to a wider range of synthetic transformations compared to its unprotected parent, adenosine. cymitquimica.com

Furthermore, this compound is a key starting material for producing other valuable synthetic intermediates. For example, it can be converted to 2',3',5'-tri-O-acetyl-6-chloropurine riboside, a precursor for a multitude of N6-substituted adenosine derivatives. nsf.gov It has also been used in the synthesis of fluorescent nucleoside analogues and double-headed nucleosides, which are valuable tools in biochemical and biophysical studies. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7387-57-7 |

| Molecular Formula | C16H19N5O7 |

| Molecular Weight | 393.35 g/mol nih.gov |

| Appearance | White to off-white crystalline powder innospk.com |

| Melting Point | 168-170 °C innospk.com |

| Boiling Point | 594.1 °C innospk.com |

| Density | ~1.62 g/cm³ innospk.com |

The use of acetylation as a protective strategy in carbohydrate and nucleoside chemistry has a long history. Early methods for nucleoside synthesis, such as the fusion method, involved heating a heterocyclic base with an acetyl-protected sugar, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to high temperatures. wikipedia.org While often low-yielding, these early approaches established the principle of using acyl protecting groups to facilitate the formation of the glycosidic bond between the sugar and the base. wikipedia.org

Over time, more refined methods were developed, such as the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which remains one of the most common methods for nucleoside synthesis. wikipedia.org This reaction often employs acetylated sugars, highlighting the enduring importance of this protective group strategy. The synthesis of this compound itself can be achieved through various methods, including the reaction of adenosine with acetic anhydride (B1165640) in pyridine (B92270) or through a stannic chloride-catalyzed ribosylation. researchgate.netjst.go.jp The development of efficient acetylation and deacetylation protocols has been crucial for the widespread application of compounds like this compound in the synthesis of a vast library of nucleoside-based drugs and research tools. researchgate.netucl.ac.uk

Table 2: Key Synthetic Applications of this compound

| Application | Description | Key Intermediates |

|---|---|---|

| Nucleoside Analogue Synthesis | Serves as a starting material for creating modified nucleosides with altered biological activity. | N6-substituted adenosines, C8-trifluoromethyladenosine acs.orgresearchgate.net |

| Oligonucleotide Synthesis | Used as a building block for the solid-phase synthesis of RNA and DNA strands. | Phosphoramidites acs.orgresearchgate.net |

| Bioconjugation | Facilitates the attachment of nucleosides to other molecules like peptides or lipids. | 6-chloropurine (B14466) riboside derivatives nsf.gov |

| Fluorescent Probes | Enables the synthesis of fluorescently labeled nucleosides for studying biological processes. | Modified purine (B94841) scaffolds |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2 ,3 ,5 Tri O Acetyladenosine

Direct Acetylation of Adenosine (B11128)

Direct acetylation of the hydroxyl groups on the ribose moiety of adenosine is a common approach to synthesize 2',3',5'-Tri-O-acetyladenosine. ttu.ee This method involves the reaction of adenosine with an acetylating agent, often in the presence of a base or a catalyst.

Reagents and Reaction Conditions for O-Acetylation

The O-acetylation of adenosine to yield this compound is typically carried out using an excess of an acetylating agent. Acetic anhydride (B1165640) is a frequently used reagent for this purpose. researchgate.net The reaction is commonly conducted in a pyridine (B92270) solution, which acts as both a solvent and a base to neutralize the acetic acid formed during the reaction. ttu.eeresearchgate.net The reaction is generally performed at room temperature. ttu.ee

Another approach involves using acetic anhydride in combination with acetic acid, which can serve as a reusable solvent and acetylating reagent system. researchgate.net This method has been shown to be effective for a range of nucleosides. researchgate.net

The table below summarizes common reagents and conditions for the direct O-acetylation of adenosine.

Table 1: Reagents and Conditions for Direct O-Acetylation of Adenosine

| Acetylating Agent | Solvent | Base/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Pyridine | Room Temperature | High | ttu.ee |

| Acetic Anhydride | Pyridine | - | Elevated | 70% | researchgate.net |

Catalytic Approaches in Acetylation Processes

Catalytic methods offer an alternative to the use of stoichiometric amounts of base, often leading to milder reaction conditions and improved selectivity. Lewis acids have been explored as catalysts for the acetylation of nucleosides. For instance, Erbium(III) triflate (Er(OTf)₃) has been used as a catalyst in the acetylation of biomolecules, including adenosine derivatives. mdpi.com This catalytic system can promote clean synthesis and avoid the formation of byproducts. mdpi.com

Enzymatic catalysis also presents a highly selective method for acylation. Lipases, such as lipase (B570770) B from Candida antarctica (CALB), have demonstrated excellent regioselectivity in the acylation of nucleosides. rsc.org While often used for selective acylation at specific positions, enzymatic approaches can be tailored for the synthesis of fully acetylated products.

The table below highlights some catalytic approaches used in adenosine acetylation.

Table 2: Catalytic Approaches in Adenosine Acetylation

| Catalyst | Acetylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Erbium(III) triflate (Er(OTf)₃) | 1-Acetylimidazole (B1218180) | Water | High regioselectivity, short reaction times under microwave irradiation. | mdpi.com |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include the molar ratio of reactants, temperature, and reaction time.

For direct acetylation with acetic anhydride in pyridine, using an excess of the acetylating agent at elevated temperatures can drive the reaction to completion, ensuring the formation of the triacetylated product. thieme-connect.com However, careful monitoring is necessary to prevent side reactions or degradation.

In catalytic systems, the concentration of the catalyst and the nature of the solvent can significantly impact the reaction outcome. For example, in the Er(OTf)₃-catalyzed acetylation, microwave irradiation has been shown to shorten reaction times and improve yields. mdpi.com The choice of solvent is also critical, with greener alternatives like 2-methyltetrahydrofuran (B130290) being explored in enzymatic reactions. rsc.org Factorial design experiments can be employed to systematically study the influence of multiple parameters, such as temperature, reactant ratios, and reaction time, to identify the optimal conditions for synthesis. rsc.org

Alternative Synthetic Pathways

Beyond direct acetylation, alternative synthetic pathways, including multi-step strategies, are employed, particularly when specific regioselectivity is required or to access derivatives that are not easily obtained through direct methods.

Multi-Step Synthesis Strategies

Multi-step syntheses often involve the use of protecting groups to control the reactivity of the different functional groups in adenosine. A common strategy involves the initial protection of the exocyclic amino group of the adenine (B156593) base, followed by the acetylation of the ribose hydroxyl groups. The protecting group on the amino group can then be selectively removed if desired.

One such multi-step approach involves the peracetylation of adenosine to form N⁶,2',3',5'-tetra-O-acetyladenosine, followed by selective N-deacetylation. thieme-connect.dethieme-connect.comresearchgate.net This selective deacetylation can be achieved using reagents like imidazole (B134444) in methanol (B129727) at room temperature, yielding this compound in high yields (80-85%). thieme-connect.comthieme-connect.dethieme-connect.comresearchgate.net This method avoids the need for chromatographic separation from a mixture of acetylated products. thieme-connect.com

Continuous flow synthesis is another multi-step approach that offers advantages in terms of safety, scalability, and improved yields for certain reactions. umontreal.ca This technique allows for the sequential execution of reaction steps in a continuous stream, minimizing manual handling and reaction times. umontreal.ca

Regioselective Considerations in Adenosine Acetylation

Achieving regioselectivity in the acetylation of adenosine is a significant challenge due to the presence of three hydroxyl groups (2', 3', and 5') with similar reactivity, in addition to the exocyclic amino group. The primary 5'-hydroxyl group is generally more reactive than the secondary 2'- and 3'-hydroxyl groups. ttu.ee

Under mild conditions, it is possible to obtain 5'-monoacetyl derivatives. ttu.ee However, the synthesis of specific di-O-acetylated isomers often results in a mixture of 2',5'- and 3',5'-diacetyl derivatives. ttu.ee

To achieve specific regioselectivity, enzymatic methods are particularly powerful. Lipases can distinguish between the different hydroxyl groups, allowing for the selective acylation or deacylation at a particular position. rsc.org For instance, butyrylcholinesterase has been used for the regioselective deacetylation of the primary hydroxyl group of peracetylated adenosine derivatives. researchgate.net

Chemical methods for regioselective acetylation often rely on the use of specific catalysts or reaction conditions. For example, the Er(OTf)₃-catalyzed system with 1-acetylimidazole in water has shown high regioselectivity for the acetylation of primary hydroxyl groups. mdpi.com

Protecting Group Chemistry of Acetyl Moieties in Ribonucleosides

Role of Acetyl Groups in Hydroxyl Protection on the Ribose Moiety

Acyl protecting groups, particularly the acetyl group, are pivotal in the synthesis and modification of nucleosides for the protection of hydroxyl groups on the ribose sugar. nih.govresearchgate.net The primary hydroxyl at the 5'-position and the secondary hydroxyls at the 2'- and 3'-positions of the ribose moiety are nucleophilic and can undergo unwanted reactions with various reagents used during synthesis. umich.edu Acetylation converts these hydroxyl groups into esters, rendering them unreactive to many conditions employed in subsequent synthetic steps, such as those used for modifying the nucleobase or for phosphorylation. umich.edutcichemicals.com

The introduction of acetyl groups enhances the solubility of the nucleoside in organic solvents, which is advantageous for conducting reactions in non-aqueous media. umich.edu These groups must remain stable throughout the various stages of oligonucleotide assembly and are designed to be removed at an appropriate stage of the synthesis, often under basic conditions. umich.eduumich.edu The compound 2',3',5'-Tri-O-acetyladenosine, where all three ribose hydroxyls are protected, is a classic example of a fully protected ribonucleoside ready for further chemical manipulation, such as glycosylation or nucleobase modification. rsc.orgcymitquimica.comoup.com The stability and subsequent removal of these acetyl groups are crucial for the successful synthesis of the target molecule. nih.gov

Comparison of Acetyl Protection with Other O-Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. umich.edu Acetyl groups are part of a broader family of O-protecting groups, each with distinct characteristics.

The effectiveness of a protecting group strategy hinges on the differential stability and lability of the groups employed. Acetyl (Ac), benzoyl (Bz), silyl (B83357) ethers (e.g., TBDMS), and trityl (Tr) ethers are commonly used to protect hydroxyl functions in nucleosides, but they exhibit different behaviors.

Acetyl (Ac) and Benzoyl (Bz) Groups : Both are acyl-type protecting groups removed under basic or acidic conditions. wikipedia.orglibretexts.org Generally, the benzoyl group is more stable than the acetyl group towards hydrolysis due to steric and electronic factors. wikipedia.orglibretexts.org This difference in stability allows for selective manipulations. For instance, in oligonucleotide synthesis, N-benzoyl groups are often used for base protection while O-acetyl groups might be used on the sugar, with deprotection strategies tailored to their relative labilities. wikipedia.org The rate of cleavage under basic conditions generally follows the trend where acetyl groups are removed more readily than benzoyl groups. researchgate.net

Silyl Ethers (TBDMS, TIPS) : Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are widely used for protecting the 2'-hydroxyl group in RNA synthesis. libretexts.org They are stable to the basic conditions used to remove acyl groups from nucleobases but are labile to acidic conditions and, most distinctively, to fluoride (B91410) ions (e.g., TBAF). libretexts.org This unique cleavage condition makes them orthogonal to acetyl groups.

Trityl (Tr) Ethers : The triphenylmethyl (trityl) group and its derivatives, like dimethoxytrityl (DMT), are bulky and selectively protect the less sterically hindered 5'-primary hydroxyl group. wikipedia.orgtcichemicals.comlibretexts.org They are exceptionally labile to mild acidic conditions, allowing for their removal without affecting acetyl or silyl groups, which require stronger acid or different reagents. umich.edulibretexts.org

The following table summarizes the properties of these common protecting groups.

Table 1: Comparison of Common Hydroxyl Protecting Groups in Nucleoside Chemistry

| Protecting Group | Abbreviation | Common Introduction Reagents | Stability | Deprotection Conditions |

|---|---|---|---|---|

| Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Stable to mild acid, hydrogenolysis. tcichemicals.comlibretexts.org | Acid or base hydrolysis (e.g., NH₃/MeOH, K₂CO₃/MeOH). libretexts.orgnih.gov |

| Benzoyl | Bz | Benzoyl chloride, Benzoic anhydride | More stable than acetyl to hydrolysis. wikipedia.orglibretexts.org | Acid or base hydrolysis (stronger conditions than for acetyl). libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole (B134444) | Stable to base and hydrogenolysis. | Acid or fluoride ion (e.g., TBAF, HF-Py). libretexts.org |

Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of complex molecules. libretexts.org This approach is essential in the synthesis of modified oligonucleotides or complex nucleoside analogues. researchgate.net

The distinct lability profiles of acetyl, silyl, and trityl groups are exploited in orthogonal schemes. For example, in RNA synthesis, the 5'-hydroxyl is often protected with an acid-labile DMT group, the nucleobases with base-labile acyl groups (like benzoyl or phenoxyacetyl), and the 2'-hydroxyl with a fluoride-labile silyl group. umich.eduarkat-usa.org Acetyl groups can be integrated into such strategies. A 2'/3'-O-acetyl protecting group strategy can be designed to be orthogonal to other groups, such as a photolabile linker or base-labile groups that are removed under non-nucleophilic conditions (e.g., DBU) to preserve the acetyl esters. researchgate.netacs.org This allows for on-column deprotection of nucleobases and phosphates, followed by a mild cleavage of the fully protected, acetylated oligonucleotide from the solid support. acs.org The synthesis of N⁴-acetylcytidine-containing RNA, for instance, requires an orthogonal strategy where base protection is removed with a non-nucleophilic base like DBU, leaving the N-acetyl group on cytidine (B196190) intact. nih.gov

Influence of Acetyl Protection on Nucleoside Reactivity and Stereocontrol

Beyond their role as simple protecting groups, acetyl moieties on the ribose ring, particularly at the C2' position, actively influence the outcome of key synthetic reactions.

In the synthesis of ribonucleosides, the formation of the glycosidic bond between the ribose sugar and the nucleobase is a critical step. The stereochemical outcome of this reaction is often controlled by the protecting group at the C2' position. An ester-type protecting group, such as acetyl, at the 2-O-position can participate in the reaction through a phenomenon known as neighboring group participation or anchimeric assistance. acs.orgbeilstein-journals.orgnih.gov

When the anomeric substituent is activated and departs, the oxygen of the 2'-acetyl group can attack the anomeric carbon (C1'), forming a stable five-membered cyclic acyloxonium (or dioxolenium) ion intermediate. acs.orgnih.gov This intermediate effectively shields one face of the furanose ring. acs.org Recent studies have confirmed that 2-O-acetyl groups participate effectively in glycosylation reactions, even in the presence of other functional groups like a free sulfate. nih.gov This participation is a robust and widely used strategy to direct the stereochemistry of glycosidic bond formation. acs.orgnih.gov

The formation of the acyloxonium ion intermediate as a result of neighboring group participation directly controls the anomeric stereochemistry of the final product. acs.org Since the cyclic intermediate blocks the syn (or cis) face of the ribose ring relative to the C2' substituent, the incoming nucleophile (the nucleobase) can only attack the anomeric carbon from the opposite (anti or trans) face. acs.orgwikipedia.org

This exclusively trans attack leads to the formation of a 1,2-trans-glycoside. nih.gov In the case of ribose, which has a C2'-hydroxyl group, this strategy reliably produces the β-anomer, which is the configuration found in naturally occurring nucleosides. wikipedia.orgrsc.org The use of an acetyl group at C2' is therefore a cornerstone of stereoselective ribonucleoside synthesis, ensuring that the nucleobase is attached with the correct β-stereochemistry. scispace.com This contrasts with the synthesis of 2'-deoxynucleosides, where the absence of a 2'-hydroxyl group prevents such participation, often resulting in a mixture of α and β anomers that can be difficult to separate. wikipedia.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acetyl chloride |

| Adenosine (B11128) |

| Benzoyl chloride |

| Benzoic anhydride |

| Cytidine |

| Dichloroacetic acid |

| Dimethoxytrityl (DMT) |

| 1,5-Diazabicyclo(4.3.0)non-5-ene (DBU) |

| Guanosine |

| N⁴-acetylcytidine |

| Phenoxyacetyl |

| tert-Butyldimethylsilyl (TBDMS) |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Tetra-n-butylammonium fluoride (TBAF) |

| Triisopropylsilyl (TIPS) |

| Triphenylmethyl (Trityl) |

| Trityl chloride |

Chemical Reactivity and Transformations of 2 ,3 ,5 Tri O Acetyladenosine

Reactions at the Adenine (B156593) Nucleobase

The adenine moiety of 2',3',5'-tri-O-acetyladenosine offers several sites for functionalization, primarily at the N1 and N6 positions.

The functionalization of the adenine base of this compound is a key strategy for synthesizing a wide array of adenosine (B11128) derivatives. The N6-amino group is a primary target for modification. However, direct alkylation can sometimes lead to a mixture of products due to the reactivity of other nitrogen atoms in the purine (B94841) ring system, such as N1.

To achieve selective N6-functionalization, a common approach involves the initial acylation of the N6-amino group. For instance, N6-acetyl-2',3',5'-tri-O-acetyladenosine is a valuable intermediate that directs alkylation specifically to the N6 position. thieme-connect.comthieme-connect.deresearchgate.net This tetra-acetylated compound can be synthesized by treating adenosine with an excess of acetic anhydride (B1165640) in pyridine (B92270). researchgate.net Subsequent alkylation under basic conditions or Mitsunobu conditions allows for the introduction of various alkyl groups at the N6-position. thieme-connect.denih.gov This method is particularly useful for preparing cytokinin nucleosides, which are N6-substituted adenosines with significant biological activity. nih.gov

Phase-transfer catalysis has also been employed for the selective alkylation of N6-acyl-protected adenosine derivatives. acs.org Studies have shown that the choice of the N6-acyl group (e.g., acetyl vs. benzoyl) can influence the regioselectivity, with the acetyl group favoring exclusive N6-alkylation. researchgate.netacs.org In contrast, using an N6-benzoyl protecting group can result in a mixture of both N1 and N6 alkylation products. acs.org

Regioselectivity is a critical aspect of the chemical modification of this compound. The primary sites for alkylation and acylation on the adenine base are the exocyclic N6-amino group and the ring nitrogen atom N1.

Alkylation: The selective alkylation at the N6-position is often achieved using N6-acetyl-2',3',5'-tri-O-acetyladenosine as the substrate. thieme-connect.comthieme-connect.de This compound demonstrates high regioselectivity in base-promoted reactions with activated alkyl halides and in Mitsunobu reactions with alcohols, yielding N6-alkylated products exclusively. thieme-connect.deresearchgate.net This specificity is attributed to the N6-acetyl group, which directs the reaction to the desired position. researchgate.net The use of phase-transfer catalysis with N6-acetyl protected adenosine derivatives also ensures selective N6-alkylation. acs.org

| Substrate | Reagents | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alkyl halides, DBU | MeCN, 20°C, 3h | N6-alkyl-N6-acetyl-2',3',5'-tri-O-acetyladenosine | N6 | researchgate.net |

| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alcohols, DEAD, Ph3P | THF, 20°C, 3-20h | N6-alkyl-N6-acetyl-2',3',5'-tri-O-acetyladenosine | N6 | thieme-connect.comresearchgate.net |

| N6-acetyl-2',3',5'-O-TBDMS-adenosine | Alkyl halides, Bu4NBr | NaOHaq/CH2Cl2 | N6-alkyl-N6-acetyl-2',3',5'-O-TBDMS-adenosine | N6 | acs.org |

Acylation: Acylation reactions on this compound can also be directed to specific positions. Reaction with aryl chloroformates in pyridine can lead to different products depending on the reaction conditions. rsc.orgrsc.org For example, treatment with phenyl chloroformate in pyridine at elevated temperatures (70°C) or with p-nitrophenyl chloroformate at 20°C yields a symmetrical urea (B33335) derivative. rsc.orgrsc.org However, using an excess of phenyl chloroformate at 20°C results in a bisphenoxycarbonyl derivative, which can be converted to 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine. rsc.orgrsc.org This intermediate is valuable for further synthesis. rsc.orgrsc.org

Urea derivatives of adenosine are an important class of compounds, and this compound serves as a key precursor for their synthesis. nih.gov The reaction of this compound with aryl chloroformates, such as phenyl chloroformate or p-nitrophenyl chloroformate, in pyridine provides a route to protected symmetrical urea derivatives. rsc.orgrsc.org

A key intermediate in the synthesis of unsymmetrical 6-ureidopurine ribosides is 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine. rsc.orgrsc.org This compound is formed by treating this compound with an excess of phenyl chloroformate, followed by reaction with morpholine. rsc.orgrsc.org This activated intermediate readily reacts with various amines, such as cyclohexylamine, ammonia (B1221849), and glycine (B1666218) methyl ester, to form the corresponding protected urea derivatives. rsc.orgrsc.org Subsequent deacetylation of the ribose hydroxyl groups yields the final 6-ureidopurine ribosides in high yields. rsc.orgrsc.org

| Starting Material | Reagent 1 | Reagent 2 | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenyl chloroformate (excess) in pyridine | Morpholine in dioxan | 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine | - | rsc.orgrsc.org |

| 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine | Cyclohexylamine | - | Protected N6-cyclohexylureido derivative | High | rsc.orgrsc.org |

| 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine | Ammonia | - | Protected 6-ureidopurine riboside | High | rsc.orgrsc.org |

| 2',3',5'-tri-O-acetyl-N6-phenoxycarbonyladenosine | Glycine methyl ester | - | Protected glycine-conjugated ureido derivative | High | rsc.orgrsc.org |

Reactions Involving the Ribose Acetate (B1210297) Esters

The acetyl groups on the ribose moiety of this compound primarily serve as protecting groups, but they also influence the molecule's reactivity and role as a synthetic intermediate.

This compound is a crucial intermediate for the synthesis of various nucleoside analogues. cymitquimica.com The acetyl groups enhance lipophilicity, making the nucleoside soluble in a wider range of organic solvents used in synthesis. cymitquimica.com After modifications to the nucleobase are complete, the acetyl groups can be easily removed under mild basic conditions, typically using ammonia in methanol (B129727), to regenerate the free hydroxyl groups on the ribose. researchgate.net

This compound is a precursor in the synthesis of 2-substituted adenosine derivatives. nih.gov For instance, it can be a starting point for creating 2-chloro-2',3',5'-tri-O-acetyl-adenosine. google.com It is also used in the synthesis of 8-trifluoromethylated adenosine derivatives. acs.org Furthermore, 2',3',5'-tri-O-acetyl-2-amino-1-deazaadenosine and its N6-cyclopentyl derivative have been synthesized as versatile intermediates for preparing 2-substituted 1-deazaadenosine (B84304) derivatives, although these compounds show some instability. nih.gov

The protection of the ribose hydroxyls is essential for reactions like the synthesis of N6-substituted adenosines, preventing unwanted side reactions at the 2', 3', and 5' positions while the nucleobase is being modified. nih.gov

The N-glycosidic bond, which links the adenine base to the ribose sugar, is susceptible to cleavage under certain conditions. wikipedia.org The stability of this bond is influenced by factors such as pH and substituents on both the purine and the sugar moieties. ttu.ee

Hydrolysis of the N-glycosidic bond in purine nucleosides is typically catalyzed by acid. ttu.ee The reaction mechanism is believed to involve the protonation of a nitrogen atom in the purine ring (likely N7), which facilitates the departure of the base. ttu.ee The presence of electron-withdrawing acetyl groups on the ribose can affect the stability of the glycosidic bond compared to the unprotected nucleoside. While ribonucleosides are generally more stable towards acid hydrolysis than deoxyribonucleosides, the specific effect of the 2',3',5'-tri-O-acetyl groups on the rate of spontaneous or catalyzed cleavage is a complex consideration. ttu.ee Studies on adenosine itself have shown that glycosidic bond cleavage can occur via acid-catalyzed, base-catalyzed, and pH-independent mechanisms. nih.gov The cleavage results in the formation of adenine and the corresponding ribose derivative. nih.gov

Structural Analysis and Conformational Insights of 2 ,3 ,5 Tri O Acetyladenosine

X-ray Crystallographic Studies of 2',3',5'-Tri-O-acetyladenosine

The molecular structure of this compound (TAA) has been elucidated through single-crystal X-ray diffraction. iucr.org The study provides high-precision data on bond lengths, bond angles, and the torsional parameters that define its three-dimensional shape in the crystalline state. The compound crystallizes in an orthorhombic system, and its crystallographic parameters have been determined at a temperature of 293 K. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.4 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.46 (2) |

| b (Å) | 20.26 (3) |

| c (Å) | 8.42 (1) |

| Volume (ų) | 1955 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

The conformation of the five-membered ribose ring, known as sugar pucker, is a critical determinant of nucleoside structure. In this compound, the sugar exhibits a ²T₃ pucker, which is described as a twist conformation with the C(2') atom displaced on the opposite side of the C(5') atom relative to the plane defined by C(1'), O(4'), and C(4'), and the C(3') atom displaced on the same side. iucr.org This conformation is defined by a pseudorotation phase angle (P) of 171.1 (8)° and an amplitude of puckering (τₘ) of 37.5 (8)°. iucr.org This type of pucker is considered normal for ribonucleosides. iucr.org

The relative orientation of the adenine (B156593) base and the ribose sugar is defined by the torsion angle (χ) around the N-glycosidic bond [O(4')-C(1')-N(9)-C(4)]. iucr.orgx3dna.org While purine (B94841) nucleosides are more commonly found in the anti conformation, this compound adopts a syn conformation in the crystal. iucr.orgcolostate.edu The observed N-glycosidic torsion angle χ is 61.1 (7)°. iucr.org This value falls within the range of -90° to +90°, which defines the syn conformation, where the purine base is positioned over the ribose ring. x3dna.orgleibniz-fli.de

The conformation of the exocyclic C(5')-CH₂OAc group is described by the torsion angle γ around the C(4')-C(5') bond. For this compound, this conformation is described as ap (antiperiplanar) or gauche-trans. iucr.org This corresponds to a γ value of 178.8 (9)°. iucr.org This contrasts with the related molecule 8-bromo-2',3',5'-tri-O-acetyladenosine, which adopts a gauche-gauche conformation around this bond. iucr.org

| Conformational Feature | Description | Value |

|---|---|---|

| N-Glycosidic Angle (χ) | syn | 61.1 (7)° |

| Sugar Pucker | ²T₃ (Twist) | P = 171.1 (8)° |

| C4'-C5' Conformation (γ) | ap (gauche-trans) | 178.8 (9)° |

Hydrogen Bonding and Stacking Interactions in Crystalline Structures

The packing of this compound molecules in the crystal is stabilized by a network of intermolecular hydrogen bonds and base stacking. iucr.org These non-covalent interactions dictate the supramolecular assembly in the solid state.

In the crystal lattice, each this compound molecule is linked by four hydrogen bonds, two with each of two adjacent, translationally related molecules. iucr.org This network creates a continuous chain of paired bases extending along the c-axis of the unit cell. iucr.org The specific hydrogen bonding scheme involves the exocyclic 6-amino group of one adenine base acting as a donor to both the N(1) and N(7) atoms of a neighboring adenine base. iucr.org This pairing pattern is distinct from the canonical Watson-Crick pairing found in DNA duplexes.

Furthermore, the interacting base pairs are not perfectly coplanar but exhibit a significant "propeller twist" of 17 (1)°. iucr.org This twist is the dihedral angle between the planes of the two hydrogen-bonded bases and is a common feature in the crystal structures of many nucleosides. iucr.org

Propeller Twist Phenomenon in Base Pairs

In the solid state, this compound (TAA) demonstrates this phenomenon through self-pairing. X-ray crystallographic studies reveal that TAA molecules form base pairs with symmetry-related molecules in the crystal lattice. iucr.org These pairs are connected by hydrogen bonds involving the 6-amino group of one molecule and the N(1) and N(7) atoms of its neighbor. iucr.org This self-pairing results in a significant propeller twist, measured to be 17(1)°. iucr.org The tendency for adenine-containing nucleosides to form such homo-base-pairs has been noted in broader analyses of nucleoside crystal structures. psu.edu

Studies using 15N NMR spectroscopy in a non-aqueous solvent (chloroform) have further elucidated the base-pairing behavior of TAA with complementary bases. When mixed with 1-cyclohexyluracil (B1201277) (a uracil (B121893) analogue), TAA preferentially forms Hoogsteen-type base pairs. nih.gov This contrasts with Watson-Crick pairing and highlights how the electronic and steric environment, even in a model system, dictates specific three-dimensional arrangements and interactions. nih.gov The propeller twist, by optimizing base stacking along each strand, contributes significantly to the stability of helical structures, often more so than the hydrogen bonds themselves. youtube.comnih.gov

| Parameter | Value / Observation | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| Cell Dimensions (a, b, c) | 11.46(2) Å, 20.26(3) Å, 8.42(1) Å | iucr.org |

| Propeller Twist Angle | 17 (1)° | iucr.org |

| Hydrogen Bonding Scheme | N(6)-H···N(1) and N(6)-H···N(7) | iucr.org |

| Preferred Pairing with 1-cyclohexyluracil | Hoogsteen-type | nih.gov |

Influence of Acetyl Groups on Intermolecular Interactions

The acetyl groups at the 2', 3', and 5' positions of the ribose sugar in this compound are not merely passive modifications for solubility or protection; they actively influence the molecule's intermolecular interactions and crystal packing. These bulky, hydrophobic groups sterically and electronically modulate how the nucleoside analogue interacts with its neighbors.

Furthermore, the acetyl groups can participate in or influence hydrogen bonding patterns. While the primary hydrogen bonds in the TAA crystal structure involve the adenine bases, forming a chain of paired molecules, the orientation of the entire molecule, including the acetylated ribose, is critical for this arrangement. iucr.org Research on related acetylated nucleosides suggests that acetyl groups and the ester linkages can be involved in forming additional hydrogen bonds or other weak interactions, which can enhance molecular recognition and binding specificity. researchgate.net In the context of TAA, the acetyl groups contribute to a complex network of van der Waals forces and potential weak hydrogen bonds that, together with the primary base-pairing interactions, define the supramolecular assembly.

Conformational Analysis of this compound Derivatives

The conformation of this compound (TAA) and its derivatives is defined by several key parameters, including the torsion angle around the N-glycosidic bond (χ), the pucker of the ribose ring, and the orientation of the exocyclic 5'-CH₂OAc group. For the parent TAA molecule, the N-glycosidic torsion angle χ [C(4)-N(9)-C(1')-O(4')] is 61.1(7)°, placing it in the syn conformation. iucr.org The ribose sugar exhibits a normal ²T₃ pucker, and the conformation about the C(4')-C(5') bond is gauche-trans. iucr.org

Modification of the TAA structure leads to derivatives with altered conformational preferences and interaction patterns. The synthesis and analysis of such derivatives are crucial for understanding structure-activity relationships.

8-Substituted Derivatives : The introduction of substituents at the 8-position of the adenine ring significantly impacts base pairing preference. A study utilizing 15N NMR compared TAA with its 8-bromo (ac³br⁸Ado) and 8-deutero (ac³[8-²H]Ado) derivatives. nih.gov While the parent TAA prefers Hoogsteen-type pairing with a uracil analogue, the 8-bromo derivative predominantly forms Watson-Crick-type pairs. nih.gov This switch is attributed to the steric and electronic effects of the bromine atom, which disfavors the syn conformation required for Hoogsteen pairing.

N⁶-Substituted and Other Purine Ring Derivatives : this compound serves as a versatile starting material for synthesizing various derivatives. It can be used to produce N⁶-alkyladenosines or to introduce modifications at other positions of the purine ring. oup.comresearchgate.net For instance, it is a precursor in the synthesis of ethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-6-carbamate. oup.com Similarly, reactions using 6-chloropurine (B14466) and TAA can yield derivatives like 9-β-D-ribofuranosyl-2,6-dichloropurine tri-O-acetate. jst.go.jp The conformational analysis of these derivatives is essential for their application, for example, as intermediates in the synthesis of potential therapeutics.

The study of these derivatives reveals how modifications to either the base or the sugar moiety can fine-tune the molecule's three-dimensional structure and its capacity for specific intermolecular recognition.

| Compound | Key Modification | Conformational Feature / Finding | Reference |

|---|---|---|---|

| This compound (TAA) | Parent Compound | Glycosidic Bond (χ): syn (61.1(7)°) Sugar Pucker: ²T₃ | iucr.org |

| ac³br⁸Ado | Bromine at C8 | Predominantly forms Watson-Crick-type pairs with 1-cyclohexyluracil. | nih.gov |

| ac³Ado | Parent Compound (for comparison) | Preferentially forms Hoogsteen-type pairs with 1-cyclohexyluracil. | nih.gov |

| Ethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-6-carbamate | Carbamate at N⁶ | Synthesized from TAA, serving as a key intermediate. | oup.com |

| 9-β-D-ribofuranosyl-2,6-dichloropurine tri-O-acetate | Chlorine at C2 and C6 | Synthesized via coupling with TAA, demonstrating its utility as a precursor. | jst.go.jp |

Derivatives and Analogues of 2 ,3 ,5 Tri O Acetyladenosine in Advanced Synthesis

Synthesis of Halogenated Analogues (e.g., 8-Bromo-2',3',5'-tri-O-acetyladenosine)

Halogenation of the purine (B94841) ring, especially at the C8 position, is a key transformation that introduces a synthetically useful handle for further functionalization. 8-Bromo-2',3',5'-tri-O-acetyladenosine is a prominent example of such an analogue, serving as a building block for more complex derivatives.

The synthesis of 8-bromo-adenosine derivatives can be achieved through the direct bromination of the parent nucleoside. For instance, the bromination of adenosine (B11128) at the C8 position has been successfully carried out using bromine in an aqueous solution. mdpi.com A similar principle applies to the acetylated precursor. The reaction involves treating 2',3',5'-Tri-O-acetyladenosine with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent. The acetyl protecting groups on the ribose sugar prevent unwanted side reactions at the hydroxyl positions, thereby directing the electrophilic substitution to the electron-rich C8 position of the adenine (B156593) base. Following the reaction, the 8-bromo-2',3',5'-tri-O-acetyladenosine product can be purified and used in subsequent synthetic steps. For example, this bromo-derivative is a known precursor for synthesizing 8-fluoro-adenosine analogues through nucleophilic substitution, often facilitated by reagents like a crown ether. scilit.comrsc.org

Preparation of N6-Substituted Adenosine Derivatives

Modification at the N6 position of adenosine is of significant biological interest, as many N6-substituted derivatives, known as cytokinins, exhibit potent biological activities, including anticancer and anti-aging effects. researchgate.net this compound, or more commonly its N6-acetylated form (N6-acetyl-2',3',5'-tri-O-acetyladenosine), is an excellent substrate for the regioselective introduction of various substituents at this position. researchgate.net

Two primary methods are employed for this synthesis:

Base-Promoted Alkylation : This method involves the reaction of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides in the presence of a base. The N6-acetyl group enhances the acidity of the N6-proton, facilitating deprotonation and subsequent nucleophilic attack on the alkyl halide. This approach allows for the introduction of a wide range of alkyl groups. researchgate.netnih.gov

Mitsunobu Reaction : For the introduction of substituents from alcohols, the Mitsunobu reaction is highly effective. This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, which then reacts selectively at the N6 position of the N6-acetylated adenosine precursor. researchgate.net

An alternative strategy involves the direct 1-N-alkylation of this compound, followed by a Dimroth rearrangement. nih.govresearchgate.net This rearrangement, typically induced by treatment with aqueous ammonia (B1221849), results in the migration of the alkyl group from the N1 to the N6 position, yielding the desired N6-substituted adenosine derivative. nih.govresearchgate.net After synthesis, the acetyl groups can be removed by deprotection, commonly with methanolic ammonia, to yield the final N6-substituted adenosine. researchgate.net

| N6-Substituent | Starting Material | Reaction Type | Key Reagents |

|---|---|---|---|

| Alkyl (general) | N6-acetyl-2',3',5'-tri-O-acetyladenosine | Base-Promoted Alkylation | Alkyl halide, Base (e.g., K2CO3) |

| Alkyl (from alcohol) | N6-acetyl-2',3',5'-tri-O-acetyladenosine | Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD |

| Isopentenyl | This compound | 1-N-Alkylation & Dimroth Rearrangement | Isopentenyl bromide, BaCO3; then NH4OH |

| Benzyl | This compound | 1-N-Alkylation & Dimroth Rearrangement | Benzyl bromide, BaCO3; then NH4OH |

Role as an Intermediate in Nucleotide and Oligonucleotide Synthesis

The chemical synthesis of RNA and DNA oligonucleotides is a cornerstone of modern biotechnology and molecular biology. This process relies on the sequential addition of precisely protected nucleoside building blocks. This compound serves as a valuable starting material for the preparation of these critical components.

In automated solid-phase synthesis, the assembly of RNA oligonucleotides proceeds in a 3'-to-5' direction. This requires nucleoside monomers with specific protecting groups: a temporary protecting group at the 5'-hydroxyl (typically dimethoxytrityl, DMTr), a base-labile group on the exocyclic amine, a stable protecting group on the 2'-hydroxyl, and a phosphoramidite (B1245037) moiety at the 3'-hydroxyl.

While this compound itself is not directly used in the automated synthesizer cycles due to its non-orthogonal protecting groups, it is a key precursor. The acetyl groups provide general protection for the ribose hydroxyls, allowing for other modifications to be performed. Subsequently, these acetyl groups must be selectively removed and replaced with the specialized protecting groups required for solid-phase synthesis, such as a 2'-O-TBDMS (tert-butyldimethylsilyl) or 2'-O-TOM (tri-iso-propylsilyloxymethyl) group, which are stable during the synthesis cycles but can be removed during final deprotection.

The conversion of a nucleoside into a phosphoramidite building block is a multi-step process for which this compound can be a convenient starting point. The typical synthetic route involves:

Protection of the N6-Amine : The exocyclic amine of the adenine base is protected, often with a benzoyl (Bz) or phenoxyacetyl (Pac) group.

Selective 5'-Deprotection/Protection : If starting from the tri-O-acetylated form, the 5'-O-acetyl group is selectively cleaved, often using enzymatic methods, to free the primary hydroxyl group. This 5'-OH is then protected with an acid-labile DMTr group.

Manipulation of 2' and 3' Protection : The 2'- and 3'-O-acetyl groups are removed. A stable protecting group (e.g., TBDMS) is then selectively introduced at the 2'-position, leaving the 3'-hydroxyl free. This step is critical and often the most challenging in RNA phosphoramidite synthesis.

Phosphitylation : The free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety.

This sequence transforms the stable, fully protected this compound into a highly reactive, selectively protected monomer ready for use in automated oligonucleotide synthesizers.

Design Principles for Nucleoside Prodrugs Utilizing Acetylation

Nucleoside analogues are a vital class of antiviral and anticancer agents. However, their therapeutic efficacy is often limited by poor pharmacokinetic properties, such as low membrane permeability, due to the polar hydroxyl groups of the ribose sugar. A common and effective prodrug strategy to overcome this limitation involves masking these hydroxyl groups with lipophilic moieties, such as acetyl esters. researchgate.net

Once the acetylated nucleoside prodrug enters the target cell, it is recognized and hydrolyzed by ubiquitous intracellular esterase enzymes. This enzymatic cleavage removes the acetyl groups, regenerating the free hydroxyls and releasing the active nucleoside drug at the site of action. This strategy effectively bypasses the initial permeability barrier, leading to higher intracellular concentrations of the active agent and improved bioavailability, particularly for oral administration. researchgate.net The acetyl groups are considered ideal promoieties as they are readily cleaved and the byproduct, acetic acid, is non-toxic and easily metabolized. researchgate.net

Analytical Methodologies for Acetylation and Deacetylation Reactions of Nucleosides

Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods provide real-time or near-real-time information about the chemical transformations occurring during acetylation and deacetylation. These techniques are invaluable for understanding reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring chemical reactions, providing detailed structural information and quantitative data on reactants, intermediates, and products. magritek.com

¹H NMR: Proton NMR is frequently used to follow the progress of acetylation and deacetylation reactions. The appearance or disappearance of signals corresponding to the acetyl protons (typically around 2.0-2.2 ppm) provides a direct measure of the reaction's progress. scielo.brcarlroth.com For instance, in the deacetylation of 2',3',5'-tri-O-acetylinosine, the integration of ¹H NMR signals allows for the monitoring of the substrate's conversion to intermediates like 5'-O-acetylinosine and 2',3'-di-O-acetylinosine, and ultimately to the final deprotected product. scielo.br The chemical shifts of the ribose protons are also sensitive to the presence or absence of acetyl groups, providing further confirmation of the reaction's status.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the nucleoside. The carbonyl carbons of the acetyl groups give characteristic signals in the downfield region of the spectrum (around 170 ppm). rsc.org Changes in the chemical shifts of the ribose carbons also indicate the sites of acetylation or deacetylation.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying changes at the nucleobase. While less common due to lower sensitivity, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed to probe the electronic environment of the nitrogen atoms in the purine (B94841) or pyrimidine (B1678525) ring. rsc.org For example, in studies of N6-acetyl-2',3',5'-tri-O-acetyladenosine, ¹⁵N NMR can help to confirm the location of the acetyl group on the exocyclic nitrogen. researchgate.net Real-time monitoring of acetylation reactions using techniques like ¹H-¹⁵N SOFAST-HMQC can track chemical shift changes of residues neighboring acetylation sites. nih.gov

Table 1: Representative NMR Data for Acetylated Nucleosides

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Acetyl (CH₃) | 2.0 - 2.2 |

| ¹³C | Acetyl (C=O) | ~170 |

| ¹⁵N | Purine/Pyrimidine Nitrogens | Varies (often studied via HMBC) |

Mass Spectrometry (MS) and Coupled Techniques (LC-MS, UHPLC-ESI-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights of reactants, intermediates, and products. nih.gov When coupled with liquid chromatography (LC), it becomes a formidable tool for analyzing complex reaction mixtures.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity of MS. nih.gov This technique is widely used to monitor the progress of acetylation and deacetylation reactions by separating the different species in the reaction mixture before they enter the mass spectrometer. For example, a method for the simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its metabolites using LC-MS/MS has been developed. nih.gov

UHPLC-ESI-MS/MS: Ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry offers even greater resolution and speed. mdpi.com ESI is a soft ionization technique that allows for the analysis of intact nucleoside molecules. Tandem MS (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This is particularly useful for confirming the positions of the acetyl groups. For instance, in the analysis of a derivative of 2',3',5'-tri-O-acetyladenosine, specific transitions were monitored in selective reaction monitoring (SRM) mode to quantify the parent compound and its metabolites. nih.gov Ion-pairing reversed-phase HPLC-ESI-MS/MS has been successfully used to quantify adenine (B156593) nucleotides and related compounds. researchgate.netacs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The acetylation of a nucleoside is readily monitored by the appearance of a strong carbonyl (C=O) stretching band from the acetyl groups, typically in the region of 1735-1770 cm⁻¹. nist.gov Conversely, the disappearance of the broad O-H stretching band of the hydroxyl groups (around 3300-3500 cm⁻¹) also indicates the progress of the acetylation reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for monitoring reactions involving the nucleobase, as the chromophoric purine or pyrimidine ring absorbs UV light. While the acetylation of the ribose hydroxyl groups does not significantly alter the UV spectrum of the nucleobase, any side reactions involving the base can be detected. A UV/Vis spectroscopy-based assay has been developed to monitor transformations between nucleosides and nucleobases by employing an algorithm for spectral unmixing. mdpi.comnih.govresearchgate.net This method can be significantly faster and more cost-effective than HPLC analysis. mdpi.comnih.govresearchgate.net The spectra of nucleosides and their corresponding bases differ enough, especially under alkaline conditions, to allow for their discrimination and quantification in a mixture. amazonaws.com

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of the components of a reaction mixture, allowing for their individual analysis and characterization.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of nucleoside analysis. chromatographyonline.com It is used to separate the starting material, intermediates, and the final product based on their polarity.

Reversed-Phase HPLC: This is the most common mode of HPLC used for nucleoside analysis. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). sielc.com As the acetylation of a nucleoside increases its lipophilicity, the acetylated products will have longer retention times than the starting nucleoside. This allows for the effective separation and quantification of all components in the reaction mixture. HPLC is often used to monitor the progress of enzymatic reactions involving nucleosides and can be more precise than some spectroscopic methods, though it is generally slower. mdpi.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. patsnap.com

Principle: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (usually silica (B1680970) gel). The plate is then developed in a suitable mobile phase. Due to the increased lipophilicity of the acetylated products, they will travel further up the plate (have a higher Rf value) than the more polar starting nucleoside. By comparing the spots of the reaction mixture over time with those of the starting material and the expected product, one can quickly assess the progress of the reaction. mdpi.comnih.gov TLC is also invaluable for identifying the formation of any by-products. patsnap.com

Online Reaction Monitoring and Real-Time Analysis

The optimization and control of nucleoside acetylation and deacetylation reactions benefit significantly from online reaction monitoring and real-time analysis. These methodologies provide continuous insight into the reaction progress, allowing for precise determination of endpoints, identification of transient species, and elucidation of reaction kinetics. By integrating analytical instruments directly with the reaction vessel, chemists can make immediate adjustments to reaction parameters, leading to improved yields, higher purity, and enhanced safety. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are particularly powerful for real-time monitoring of the synthesis and deprotection of compounds like this compound. magritek.comrsc.org

Monitoring Intermediates and Reaction Rates

A key advantage of online monitoring is the ability to observe and quantify reaction intermediates, which provides crucial insights into the reaction mechanism and kinetics. magritek.com In the deacetylation of this compound, the reaction often proceeds through partially deacetylated intermediates. For example, studies on the base-catalyzed solvolysis of acetylated ribonucleosides have shown that the acetate (B1210297) group at the primary 5'-position is often more resistant to cleavage than those at the secondary 2'- and 3'-positions. scielo.br

NMR Monitoring of Intermediates: By monitoring the reaction directly in an NMR tube or via a flow setup, it is possible to track the conversion of the starting material through these intermediates to the final product. A study on the deacetylation of a related acetylated purine nucleoside revealed the formation of a 5'-O-acetyl intermediate in small amounts, providing a more complete picture of the reaction profile. scielo.br The integration of characteristic signals in the ¹H NMR spectrum over time allows for the quantification of each species.

| Time (minutes) | This compound (%) | Partially Deacetylated Intermediates (%) | Adenosine (B11128) (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 65 | 30 | 5 |

| 20 | 30 | 55 | 15 |

| 40 | 5 | 45 | 50 |

| 60 | 0 | 15 | 85 |

| 90 | 0 | 2 | 98 |

This table illustrates the hypothetical progression of a deacetylation reaction as monitored by NMR, showing the consumption of the starting material and the transient nature of intermediates. Data is illustrative, based on principles described in reference scielo.br.

HPLC for Real-Time Analysis: Online HPLC is another powerful technique for monitoring these reactions. rsc.org By automatically sampling the reaction mixture at set intervals, it can separate and quantify the starting material, intermediates, and the final product. rsc.org Each compound will have a distinct retention time, allowing for clear tracking of the reaction's progress. For example, in a sequential deacetylation reaction of a modified nucleoside, HPLC analysis clearly distinguished the fully acetylated starting material, a deacetylated intermediate, and the final uncaged product, each with a unique retention time. rsc.org This method is particularly useful for complex reaction mixtures and for validating data obtained from other techniques like NMR. rsc.org

| Compound | Hypothetical Retention Time (min) | Notes |

|---|---|---|

| Adenosine | 5.5 | Most polar, elutes earliest. |

| 2',3'-Di-O-acetyladenosine | 7.0 | Intermediate polarity. |

| 5'-O-acetyladenosine | 7.2 | Intermediate polarity. |

| This compound | 9.8 | Least polar, elutes latest. |

This table provides representative HPLC data, illustrating how different acetylated species could be separated and identified during real-time reaction monitoring. Retention times are hypothetical, based on principles outlined in reference rsc.org.

By applying these real-time analytical methods, researchers can gain a deep understanding of the mechanistic pathways of acetylation and deacetylation. This allows for the precise calculation of reaction rates (kcat values) from plots of product formation or substrate consumption versus time, leading to highly optimized and reproducible synthetic procedures. nih.gov

Emerging Research Directions in Acetylated Nucleoside Chemistry

Advanced Strategies for Regioselective Functionalization

The selective chemical modification of a single position on a complex molecule like a nucleoside is a significant challenge in synthetic chemistry. Regioselective functionalization allows chemists to precisely alter a molecule's structure to achieve desired properties. For acetylated adenosines, the primary sites for further modification are the exocyclic amino group (N6) of the adenine (B156593) base and the three acetylated hydroxyl groups (2', 3', and 5') on the ribose sugar.

Advanced strategies often rely on the careful selection of protecting groups and reaction conditions. umich.eduumich.edu The acetyl groups on 2',3',5'-Tri-O-acetyladenosine are themselves protecting groups, but their removal or modification can be selectively controlled. For instance, research has shown that N6-acetyl-2',3',5'-tri-O-acetyladenosine is a convenient substrate for selective N6-alkylations. researchgate.net This tetra-acetylated compound can be synthesized efficiently and then used in base-promoted reactions or Mitsunobu reactions to introduce various alkyl groups specifically at the N6 position, a common modification in biologically active nucleosides. researchgate.net

Another approach involves the direct functionalization of this compound. It has been demonstrated that reaction with agents like phenyl chloroformate can lead to the formation of 2',3',5'-tri-O-acetyl-N(6)-phenoxycarbonyladenosine, a versatile intermediate for synthesizing a variety of 6-ureidopurine ribosides.

Enzymatic methods are also at the forefront of regioselective functionalization. Lipases and esterases have been employed for the selective deacylation of polyacylated nucleosides. acs.orgtandfonline.com For example, studies on acylated adenosine (B11128) derivatives have shown that enzymes like butyrylcholinesterase can selectively hydrolyze the 5'-O-acetyl group, leaving the 2'- and 3'-acetyl groups intact. tandfonline.comresearchgate.net This enzymatic precision offers a powerful tool for creating partially protected intermediates that are difficult to access through purely chemical means.

Table 1: Examples of Regioselective Functionalization Reactions

| Starting Material | Reagent/Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alkyl Halides / Base | N6 | N6-Alkyladenosine derivatives | researchgate.net |

| This compound | Phenyl Chloroformate | N6 | N(6)-Phenoxycarbonyladenosine | |

| 6-acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Butyrylcholinesterase (Enzyme) | 5'-OH (Deacetylation) | 6-acetylamino-9-[(2,3-di-O-acetyl)-β-D-ribofuranosyl]purine | tandfonline.comresearchgate.net |

| 2',3',5'-tri-O-acetyluridine | Novozym 435 (Lipase) | 5'-OH (Deacetylation) | 2',3'-di-O-acetyluridine |

Application in Functional Genomics and Epigenetics Research (Indirectly, via acetylated nucleosides in RNA/DNA modification studies)

Acetylated nucleosides like this compound are pivotal, albeit indirectly, in the fields of functional genomics and epigenetics. These fields study the vast landscape of chemical modifications to DNA and RNA that regulate gene expression without altering the underlying genetic sequence. mdpi.com Modifications such as N6-methyladenosine (m6A) are the most abundant internal modifications in eukaryotic mRNA and play critical roles in RNA metabolism and stability. mdpi.comweizmann.ac.il

The role of this compound is that of a key building block. Its protected and stable nature makes it an ideal starting material for the chemical synthesis of modified oligonucleotides (short strands of RNA or DNA). acs.org Researchers can use it to create synthetic RNA fragments that contain specific epigenetic marks, such as m6A, at precise locations. These synthetic standards are indispensable for developing and validating sensitive detection methods and for studying the "writers," "erasers," and "readers"–the proteins that add, remove, and recognize these modifications. mdpi.com

Furthermore, the study of other RNA modifications, like N4-acetylcytidine (ac4C), highlights the importance of acetylation in RNA biology. acs.orgacs.org While distinct from adenosine acetylation, the discovery that ac4C enhances mRNA stability and translation efficiency underscores the broader significance of acetyl groups in nucleic acid function. acs.orgacs.org The synthesis of probes and substrates to study the enzymes responsible for these modifications, such as acetyltransferases, often begins with protected nucleosides like this compound. researchgate.net By providing a stable and versatile chemical scaffold, it enables the creation of sophisticated molecular tools needed to unravel the complexities of the epitranscriptome.

Computational Chemistry and Modeling of Acetylated Nucleosides

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, complementing experimental findings. In the context of acetylated nucleosides, molecular modeling, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations provide deep insights into their structure, stability, and reactivity.

Researchers have used computational models to rationalize the regioselectivity observed in chemical and enzymatic reactions. For example, modeling can explain why an enzyme might preferentially remove the acetyl group at the 5' position over the 2' or 3' positions. rsc.org Such studies often evaluate the conformational preferences of the nucleoside, analyzing how it fits into an enzyme's active site. rsc.org DFT calculations can be employed to determine the lowest energy conformations of the nucleoside and its reaction intermediates, revealing the subtle stereo-electronic interactions that govern reaction outcomes. rsc.orgbeilstein-journals.orgresearchgate.net

Molecular dynamics simulations offer a window into the dynamic behavior of these molecules over time. acs.org For instance, MD simulations have been used to study how histone acetylation—a key epigenetic mark on proteins—impacts the structure and flexibility of the nucleosome, making DNA more accessible. acs.orgnih.gov Similar principles can be applied to understand the conformational dynamics of acetylated nucleosides themselves, both in solution and as part of larger RNA or DNA structures. researchgate.netmdpi.com These simulations can reveal how the acetyl groups influence the sugar pucker, the orientation of the nucleobase (syn vs. anti), and interactions with solvent or other biomolecules, all of which are critical to their biological function and chemical reactivity.

Integration with Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to design processes that are more sustainable, efficient, and environmentally benign. snu.ac.kropcw.org The synthesis of nucleoside analogues, which traditionally involves multiple protection-deprotection steps and the use of hazardous solvents and reagents, is a prime area for innovation in this regard. nih.govthieme-connect.com

Another green approach is the use of enzymatic transglycosylation, where an enzyme transfers a sugar moiety from a donor nucleoside to a different nucleobase. mdpi.comrsc.org This can create modified nucleosides in a single, highly efficient step. Research is also focused on developing one-pot, multi-enzyme cascade reactions to build complex nucleoside analogues from simple precursors, minimizing purification steps and waste generation. acs.org Furthermore, replacing conventional volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (MeTHF) or even water in synthetic steps is another important aspect of making nucleoside chemistry more sustainable. thieme-connect.comrsc.org

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2',3',5'-Tri-O-acetyladenosine, and how do reaction conditions influence yield?

Methodological Answer:

this compound is synthesized via acetylation of adenosine using acetic anhydride in pyridine. A refined method involves selective N-deacetylation of pentaacetylated adenosine with methanol and imidazole at room temperature, yielding the triacetylated product in 80–85% overall yield from adenosine . Elevated temperatures during acetylation can lead to side products like 2'-bromo derivatives or incomplete protection, necessitating chromatographic purification . For reproducibility, stoichiometric control of acetic anhydride (5 equivalents) and pyridine as a solvent/base is critical to avoid over-acetylation or decomposition.

Basic Question: How do the acetyl protecting groups in this compound enhance stability during nucleoside functionalization?

Methodological Answer:

The acetyl groups at the 2', 3', and 5'-positions protect the ribose hydroxyls from undesired side reactions (e.g., glycosidic bond cleavage or oxidation) during alkylation or halogenation. This protection is essential for regioselective modifications at the N6 position of the adenine base. For example, in Mitsunobu reactions, the acetylated ribose ensures that alkylation occurs exclusively at N6, avoiding competing reactions at the sugar hydroxyls . Stability studies in CDCl3 (via <sup>1</sup>H NMR) confirm that the acetyl groups remain intact under mild acidic or neutral conditions but hydrolyze in basic media, enabling controlled deprotection .

Advanced Question: What strategies enable regioselective N6-alkylation of this compound, and how does substrate design influence reaction outcomes?

Methodological Answer:

Regioselective N6-alkylation is achieved using Mitsunobu conditions (e.g., DIAD/Ph3P with alcohols) or base-promoted alkyl halide reactions. The acetylated ribose directs reactivity to the N6 position due to steric hindrance and electronic effects. For example:

- Mitsunobu Reaction : Reacting N6-acetyl-2',3',5'-tri-O-acetyladenosine with alcohols (e.g., benzyl alcohol) yields N6-alkyl derivatives with >90% regioselectivity .

- Halide Alkylation : Using K2CO3 or DBU as a base, alkyl halides (e.g., methyl iodide) selectively modify the N6 position without disturbing the acetyl groups .

The choice of solvent (THF or DMF) and reaction time (24–48 hours) impacts conversion rates. Post-reaction deprotection with methanolic propylamine removes acetyl groups while preserving the N6-alkyl chain .

Advanced Question: How does the stability of this compound vary under different experimental conditions, and what analytical methods validate its integrity?

Methodological Answer:

Stability is assessed via:

- Hydrolysis Studies : In aqueous buffers (pH 7–9), acetyl groups hydrolyze within 24 hours at 37°C, monitored by HPLC or TLC. Acidic conditions (pH < 3) preserve the compound for >72 hours .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 168–170°C, consistent with its melting point .

- NMR Analysis : <sup>1</sup>H NMR in CDCl3 confirms acetyl group integrity (δ 2.0–2.2 ppm for methyl protons) and detects degradation products like free adenosine .

Advanced Question: How can this compound be used to study metal-mediated base-pairing interactions in nucleic acid analogs?

Methodological Answer:

The compound serves as a protected adenosine analog for investigating platinum(II)-nucleobase interactions. For example:

- Platinum Complexes : Reacting this compound with Pt(II) salts (e.g., K2PtCl4) forms coordination complexes at the N7 position. <sup>1</sup>H NMR shows downfield shifts (Δδ = 2.97 ppm for NH protons) upon binding, indicating hydrogen-bonding disruption compared to unmetallated analogs (Δδ = 4.15 ppm) .

- Base-Pairing Analysis : UV-Vis titration with complementary uridine derivatives quantifies binding constants (Ka ≈ 10<sup>4</sup> M<sup>−1</sup>), revealing how metallation alters base-pairing thermodynamics .

Advanced Question: What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives as antiviral agents?

Methodological Answer:

Key SAR findings include:

- Linker Optimization : N6-Alkyl chains with 2–3 carbon atoms enhance antiviral potency against enteroviruses (EC50 = 0.5–2 µM). Rigid linkers (e.g., triple bonds) improve selectivity by reducing cytotoxicity .

- Halogenation : Radical bromination (using n-pentyl nitrite/CHBr3) at C6 or C2 positions increases activity, with 6-bromo derivatives showing 72.7% yield and enhanced binding to viral polymerases .

- Cytokinin Activity : N6-Benzyl or isopentenyl groups retain cytokinin-like activity, which can be assayed via plant cell proliferation assays .

Advanced Question: How is this compound utilized in designing molecularly imprinted polymers (MIPs) for nucleoside recognition?

Methodological Answer:

Zinc phthalocyanine-functionalized MIPs are synthesized using:

- Template Immobilization : this compound (TOAA) is complexed with zinc phthalocyanine monomers (Ka = 1.35 × 10<sup>4</sup> M<sup>−1</sup>) via UV-Vis-guided stoichiometry .

- Polymerization : Cross-linking with ethylene glycol dimethacrylate (EGDMA) in CH2Cl2 creates cavities complementary to TOAA. Post-polymerization washing (acetic acid/methanol) removes the template .

- Binding Studies : MIPs show 10-fold selectivity for TOAA over uridine analogs, validated via HPLC or fluorescence quenching assays .

Advanced Question: What are the challenges in analyzing regiochemical outcomes of halogenation reactions on this compound, and how are they resolved?

Methodological Answer:

Halogenation at C6 vs. C2 positions is monitored via:

- Radical-Mediated Bromination : Using CHBr3/n-pentyl nitrite at 80°C for 3.5 hours yields 6-bromo derivatives (72.7% yield), confirmed by <sup>1</sup>H NMR (C6-H disappearance at δ 8.3 ppm) .

- Copper-Mediated Halogenation : CuBr/Br2 selectively brominates C2, requiring TMS-protection of N6 to avoid side reactions. LC-MS/MS distinguishes isomers via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten